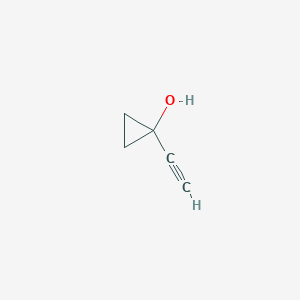

1-Ethynylcyclopropan-1-ol

Description

Significance of Strained Carbocyclic Ring Systems in Chemical Research

Strained carbocyclic systems, particularly small rings like cyclopropanes and cyclobutanes, have long captured the interest of the chemical research community. chempartner.comrsc.org Their importance stems from the inherent ring strain that arises from deviations from ideal bond angles and lengths. nih.gov This strain is not a liability but a powerful driving force for a variety of chemical transformations, a concept known as strain-release. rsc.orgresearchgate.net The release of this stored energy makes these rings susceptible to ring-opening reactions, providing access to linear carbon chains with specific functionalization patterns that can be difficult to achieve through other means. researchgate.netrsc.org

Cyclopropanols, a class of donor-activated cyclopropanes, are particularly valuable three-carbon synthons in organic synthesis. rsc.orgrsc.org They can undergo a range of transformations, either through ring-opening or with the retention of the cyclopropane (B1198618) ring. rsc.orgrsc.org The high intrinsic energy and structural rigidity of these small rings make them attractive intermediates for creating diverse and complex molecular scaffolds. nih.govresearchgate.net Furthermore, the high sp³ character and unique three-dimensional shapes of strained rings have led to a resurgence of interest in their potential as bioisosteres in medicinal chemistry. chempartner.comrsc.org

Table 1: Ring Strain of Common Carbocycles This table illustrates the significant strain energy associated with small carbocyclic rings compared to their larger, more stable counterparts. Data sourced from nih.gov.

| Carbocycle | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 28 |

| Cyclobutane | 26 |

| Cyclopropene | 54 |

| Bicyclo[1.1.0]butane | 66 |

Strategic Importance of Alkyne Moieties in Modern Synthetic Methodologies

Alkynes are fundamental building blocks in organic chemistry, prized for their reactivity and linear geometry. researchgate.netrsc.org The carbon-carbon triple bond serves as a versatile handle for constructing molecular complexity. solubilityofthings.com The terminal alkyne, in particular, is a key functional group in a wide array of transformations. rsc.org

One of the most significant applications of terminal alkynes is in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry". rsc.org These reactions are exceptionally reliable and provide a powerful method for covalently linking different molecular fragments, with applications ranging from pharmaceutical synthesis to materials science and chemical biology. rsc.org

Moreover, the alkyne moiety can be selectively activated by various π-acidic metal catalysts, including gold and platinum species, unlocking its reactivity on demand and with a high degree of control. nih.gov This has led to the development of numerous synthetic methods where alkynes serve as precursors to other functional groups, including ketones, aldehydes, and stereochemically defined alkenes. researchgate.netnih.gov Their ability to participate in multicomponent reactions further underscores their strategic value, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org

Unique Reactivity and Synthetic Potential of the 1-Ethynylcyclopropan-1-ol Structural Motif

The 1-ethynylcyclopropan-1-ol molecule integrates the high reactivity of the cyclopropanol (B106826) ring with the synthetic versatility of the terminal alkyne. This combination results in a bifunctional building block with significant potential in organic synthesis. The cyclopropanol portion can act as a homoenolate equivalent, undergoing ring-opening reactions to form β-functionalized ketones or other linear structures. researchgate.netorgsyn.org Simultaneously, the ethynyl (B1212043) group provides a reactive site for a plethora of transformations unique to alkynes.

The compound can participate in reactions as a nucleophile via the acetylide anion or engage in metal-catalyzed processes. For example, it has been used as a reactant in the synthesis of iron(IV) alkynylide complexes. researchgate.net The presence of both the hydroxyl group and the alkyne allows for sequential or tandem reactions. The hydroxyl group can direct metallation or be used as a handle for derivatization, while the alkyne remains available for subsequent coupling reactions. This dual functionality makes 1-ethynylcyclopropan-1-ol a valuable intermediate for constructing polyfunctionalized and structurally complex target molecules.

Table 2: Properties of 1-Ethynylcyclopropan-1-ol This table provides key identifiers and computed properties for the title compound. Data sourced from guidechem.com.

| Property | Value |

|---|---|

| IUPAC Name | 1-ethynylcyclopropan-1-ol |

| CAS Number | 22935-35-9 |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.102 g/mol |

| pKa (Predicted) | 13.34 ± 0.20 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Canonical SMILES | C#CC1(CC1)O |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-5(6)3-4-5/h1,6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPACLFFIDGQFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627708 | |

| Record name | 1-Ethynylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22935-35-9 | |

| Record name | 1-Ethynylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 1 Ethynylcyclopropan 1 Ol

Reactions Involving the Cyclopropane (B1198618) Ring

The reactivity of the cyclopropane ring in 1-ethynylcyclopropan-1-ol is significantly influenced by the attached functional groups. The electron-donating character of the hydroxyl group and the electron-withdrawing nature of the ethynyl (B1212043) group create a "donor-acceptor" cyclopropane system, which enhances its susceptibility to various ring-opening and rearrangement reactions. colab.ws

The reaction of 1-ethynylcyclopropan-1-ol with electrophiles can lead to the opening of the strained cyclopropane ring. The presence of the hydroxyl group can facilitate this process by stabilizing a cationic intermediate. In a process analogous to the ring-opening hydroarylation of other monosubstituted cyclopropanes, the reaction can be initiated by a Brønsted acid. rsc.org The use of highly polar, non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) is known to promote such transformations. rsc.org

The mechanism is proposed to proceed via an SN1-type pathway. Protonation of the hydroxyl group, followed by the loss of water, would generate a tertiary carbocation adjacent to the cyclopropane ring. This cation is stabilized by the adjacent ethynyl group. The subsequent cleavage of one of the internal C-C bonds of the cyclopropane ring relieves the ring strain and leads to a more stable, open-chain carbocationic intermediate, which can then be trapped by a nucleophile. rsc.orgmolaid.com

Table 1: Proposed Steps in Electrophilic Ring Opening

| Step | Description | Intermediate |

| 1 | Protonation of the hydroxyl group by an acid catalyst (e.g., H⁺). | Oxonium ion |

| 2 | Loss of a water molecule to form a tertiary carbocation. | 1-ethynylcyclopropyl cation |

| 3 | Cleavage of a cyclopropane C-C bond to relieve ring strain. | Homoallylic or isomeric carbocation |

| 4 | Nucleophilic attack on the resulting carbocation. | Final ring-opened product |

This reactivity allows for the formation of various functionalized acyclic compounds from the compact cyclopropyl (B3062369) precursor.

While less common for simple cyclopropanes, nucleophilic ring-opening reactions can occur if the ring is sufficiently activated. In the case of 1-ethynylcyclopropan-1-ol, the presence of the electron-withdrawing ethynyl group makes the cyclopropane ring susceptible to attack by nucleophiles, particularly under conditions that activate the ring. Such "donor-acceptor" cyclopropanes are known to undergo ring-opening with various nucleophiles. sioc-journal.cn

The mechanism can vary depending on the substrate and reaction conditions. For some systems, an SN2-like nucleophilic attack on one of the cyclopropyl carbons can occur, leading to concerted ring opening. researchgate.net In other cases, particularly with intramolecular reactions, a stepwise mechanism involving the formation of a zwitterionic or radical intermediate may be operative. sioc-journal.cn For instance, studies on related indole-cyclopropane systems have shown that a powerful Lewis acid can catalyze the intramolecular nucleophilic ring-opening reaction to construct new heterocyclic frameworks. sioc-journal.cn The choice of nucleophile and reaction conditions is crucial in determining the regioselectivity of the ring-opening. semanticscholar.org

The strained C-C bonds of the cyclopropane ring can be cleaved under radical conditions. Cyclopropanes are often used as "radical clocks" to study the kinetics of radical reactions. colab.ws For 1-ethynylcyclopropan-1-ol, a radical initiator could lead to the formation of a radical intermediate, which would then undergo rapid ring opening.

One possible pathway involves the formation of a radical cation intermediate through single-electron oxidation. This reactive species can then undergo ring-opening functionalization reactions. researchgate.net Another potential transformation is a photoinduced process. For example, related α-cyclopropyl dienones undergo cyclization via the formation of a triplet biradical intermediate, followed by sequential cyclization and a 1,5-hydride shift. colab.ws This suggests that photochemical methods could be employed to initiate radical-mediated transformations of 1-ethynylcyclopropan-1-ol, leading to complex rearranged products.

Thermal Rearrangements: Upon heating, 1-ethynylcyclopropan-1-ol and its derivatives can undergo complex thermal rearrangements. Computational studies on the closely related 1-ethynyl-2-methylcyclopropane show that the reaction can proceed through the formation of bicyclic intermediates. nih.gov The thermal process does not necessarily proceed via a simple conversion to a hexatriene derivative but can involve more intricate pathways, such as the formation of a bicyclo[3.1.0]hexene system. nih.gov The high energy of the strained ring provides the thermodynamic driving force for these rearrangements. Intramolecular thermal reactions between alkyne and allene (B1206475) fragments, which can be formed from propargyl precursors, have also been extensively studied and often lead to various cycloaddition products. mdpi.com

Photochemical Rearrangements: Photochemical excitation can provide an alternative pathway for rearrangements, often leading to products that are not accessible through thermal methods. The specific pathway depends on the nature of the excited state (singlet vs. triplet). baranlab.org For example, photochemical reactions of cyclopropenylidene, a related three-membered ring system, can lead to interconversion between several isomers. mdpi.com While specific photochemical studies on 1-ethynylcyclopropan-1-ol are not widely reported, the principles of photochemistry suggest that irradiation could lead to ring-opening, rearrangements via radical intermediates, or cycloaddition reactions, depending on the wavelength of light and the presence of sensitizers. baranlab.orguliege.be

The ethynyl group in derivatives of 1-ethynylcyclopropan-1-ol is a key functional handle for various cyclization reactions. These reactions can be promoted by metals or occur under metal-free conditions, leading to a wide array of carbocyclic and heterocyclic structures. chim.it

For example, a cationic cyclization of alkynols containing a terminal triple bond can be used to synthesize cyclohexanones. organic-chemistry.org This type of reaction is typically promoted by an acid, such as tetrafluoroboric acid, in a solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), proceeding through a 6-endo cyclization mechanism. organic-chemistry.org Gold-catalyzed cycloisomerization of related propargyl systems is also a powerful method for constructing complex bicyclic structures. tdx.cat

Furthermore, oxidative cyclization of ethynylcyclopropanes can be used to form macrocycles. researchgate.net Mercury(II) salts have also been shown to mediate the cyclization of unsaturated alcohols, which could be applicable to derivatives of 1-ethynylcyclopropan-1-ol to form furan (B31954) or other cyclic ether derivatives. nih.gov

Table 2: Examples of Cyclization Strategies for Alkynyl Cyclopropane Derivatives

| Reaction Type | Catalyst/Promoter | Product Type | Reference |

| Cationic Cyclization | HBF₄·OEt₂ in HFIP | Cyclohexanones | organic-chemistry.org |

| Oxidative Coupling | Copper-mediated | Macrocycles | researchgate.net |

| Electrophilic Cyclization | I₂, ICl | Functionalized Indoles | chim.it |

| Mercury-mediated Cyclization | Hg(OTf)₂ | Furan derivatives | nih.gov |

| Gold-catalyzed Cycloisomerization | Gold(I) complexes | Bicyclic systems | tdx.cat |

These cyclization reactions highlight the synthetic utility of 1-ethynylcyclopropan-1-ol derivatives as building blocks in organic synthesis.

Annulation Processes for Substituted Cyclopropanes

The strained cyclopropane ring of 1-ethynylcyclopropan-1-ol and its derivatives can serve as a three-carbon building block in various annulation reactions, which are processes that form a new ring onto an existing structure. nih.govwikipedia.org These reactions often proceed via ring-opening, driven by the release of ring strain, to generate reactive intermediates that subsequently cyclize. wikipedia.orgbeilstein-journals.org

One key strategy involves the generation of β-carbonyl radicals from cyclopropanols. For instance, in manganese(III)-mediated reactions, cyclopropanols react with vinyl azides to produce β-carbonyl radicals. These radicals can add to the vinyl azide (B81097), leading to the formation of iminyl radicals which then cyclize to form substituted pyridines. organic-chemistry.org This process demonstrates the utility of the cyclopropanol (B106826) moiety in constructing complex heterocyclic systems.

Rhodium(I) catalysis provides another avenue for annulation. A novel Rh(I)-catalyzed formal [5+1]/[2+2+1] cycloaddition of 1-yne-vinylcyclopropanes with carbon monoxide has been developed to construct angular tricyclic 5/5/6 skeletons in a single step. pku.edu.cn This type of reaction highlights the potential of ethynylcyclopropane derivatives to participate in complex, multi-bond-forming cascades to rapidly build molecular complexity.

| Annulation Type | Reagents/Catalyst | Intermediate | Product |

| Radical Annulation | Mn(acac)₃, Vinyl Azide | β-Keto radical | Substituted Pyridine organic-chemistry.org |

| Formal [5+1]/[2+2+1] Cycloaddition | Rh(I) catalyst, CO | Rhodacycloheptenone | Angular Tricyclic 5/5/6 System pku.edu.cn |

Reactions Involving the Ethynyl Group

The terminal alkyne functionality is a cornerstone of the reactivity of 1-ethynylcyclopropan-1-ol, enabling a wide range of addition and coupling reactions.

The ethynyl group can be fully or partially reduced through catalytic hydrogenation. The addition of hydrogen across the carbon-carbon triple bond is a highly exothermic process that requires a metal catalyst to overcome the high activation energy. libretexts.org Commonly used heterogeneous catalysts include palladium, platinum, and nickel, often supported on materials like carbon (Pd/C). masterorganicchemistry.com

The hydrogenation is typically a sequential process. The alkyne is first reduced to an alkene, which can then be further reduced to an alkane.

Complete Reduction : Using a standard catalyst like Pd/C and an atmosphere of hydrogen gas (H₂), the ethynyl group is fully saturated to an ethyl group, yielding 1-ethylcyclopropan-1-ol.

Selective Reduction : Stopping the hydrogenation at the alkene stage to form 1-vinylcyclopropan-1-ol is more challenging. It requires specialized catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which is deactivated to prevent over-reduction of the resulting alkene.

A documented example in the literature shows the smooth catalytic hydrogenation of an ethynylcyclopropane derivative to furnish a 1-ethenylcyclopropyl sulfonate, demonstrating the feasibility of this selective transformation. nih.gov

| Reaction | Catalyst System | Product |

| Full Hydrogenation | Pd/C, H₂ | 1-Ethylcyclopropan-1-ol |

| Selective Hydrogenation | Lindlar's Catalyst, H₂ | 1-Ethenylcyclopropan-1-ol |

The ethynyl group undergoes electrophilic addition with water (hydration) and hydrogen halides (hydrohalogenation). These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Hydration : In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) with a mercury(II) salt, water adds across the triple bond. The initial product is an enol (a vinyl alcohol), which is unstable and rapidly tautomerizes to the more stable keto form. For 1-ethynylcyclopropan-1-ol, this would yield 1-acetylcyclopropan-1-ol. Given the instability of the cyclopropanol unit, ring-opening side reactions are possible under the strong acidic conditions required for hydration. wikipedia.org

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) also proceeds across the triple bond. The reaction can yield either the vinyl halide (after one addition) or a geminal dihalide (after two additions), where both halogen atoms are attached to the same carbon. The carbocation intermediate formed during this reaction could also trigger rearrangement or opening of the strained cyclopropane ring. libretexts.org

As a terminal alkyne, 1-ethynylcyclopropan-1-ol is an excellent substrate for carbon-carbon bond-forming cross-coupling reactions. The Sonogashira coupling is a premier example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

This reaction is highly valuable for synthesizing more complex molecules. For example, ethynylcyclopropane has been used in a Sonogashira coupling with substituted aryl halides to prepare diarylpyridines, which are investigated as potential pharmaceutical agents. wikipedia.org The reaction allows for the direct attachment of the ethynylcyclopropanol scaffold to various aromatic and vinylic systems.

| Coupling Partner | Catalyst System | Product Type |

| Aryl Halide (Ar-X) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Ar-C≡C-cyclopropanol wikipedia.orgorganic-chemistry.org |

| Vinyl Halide (R₂C=CR-X) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | R₂C=CR-C≡C-cyclopropanol wikipedia.org |

Cycloaddition reactions are powerful ring-forming processes where two unsaturated molecules react to form a cyclic product. openstax.org The ethynyl group of 1-ethynylcyclopropan-1-ol can participate as the two-π-electron component (dienophile or dipolarophile) in these reactions.

[2+2] Cycloaddition : This reaction involves the combination of two two-π-electron systems, such as an alkyne and an alkene, to form a four-membered cyclobutene (B1205218) ring. openstax.org While thermal [2+2] cycloadditions are often symmetry-forbidden and difficult, photochemical or transition-metal-catalyzed variants are common. The reaction of 1-ethynylcyclopropan-1-ol with an alkene under appropriate conditions could yield a cyclobutene ring attached to the cyclopropanol moiety. Gold and other transition metals are known to catalyze such cycloadditions involving alkynes. beilstein-journals.org

[3+2] Cycloaddition : Also known as 1,3-dipolar cycloadditions, these reactions involve a three-atom, four-π-electron dipole (like an azide or nitrile oxide) reacting with a two-π-electron system (the alkyne) to form a five-membered heterocycle. uchicago.edu For example, the reaction of 1-ethynylcyclopropan-1-ol with an organic azide (R-N₃) would lead to the formation of a triazole derivative. Ruthenium-catalyzed [3+2] cycloaddition of ethynylcyclopropanes with aldehydes has been shown to produce 2-ethynyltetrahydrofurans. researchgate.net

Reactions Involving the Hydroxyl Group

The hydroxyl group of 1-ethynylcyclopropan-1-ol behaves as a typical tertiary alcohol, though its reactivity can be influenced by the adjacent strained ring. msu.edu The -OH group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.orgyoutube.com

Common strategies include:

Protonation in Strong Acid : In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group, and its departure would generate a tertiary carbocation on the cyclopropane ring. This cation can then be attacked by a nucleophile (e.g., Br⁻). However, such carbocations on a cyclopropyl ring are highly unstable and prone to ring-opening rearrangements. wikipedia.org

Conversion to a Sulfonate Ester : A widely used method to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride, TsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This method has been successfully applied to 2-alkoxy-1-ethynylcyclopropane derivatives, where the hydroxyl group was converted to a tosylate for subsequent substitution reactions. nih.gov

Selective Oxidation Reactions

The selective oxidation of 1-ethynylcyclopropan-1-ol can target either the tertiary alcohol or the cyclopropyl ring, depending on the reaction conditions and the oxidizing agent employed.

Oxidation of the tertiary alcohol functionality can lead to the corresponding alkynyl cyclopropyl ketone. However, direct oxidation of tertiary alcohols can be challenging. A common transformation involving the alcohol and alkyne moieties is the Meyer-Schuster rearrangement, which is an isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds. sci-hub.se This acid-catalyzed reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group to form an allene, which then tautomerizes to the more stable enone.

The strained cyclopropane ring is also susceptible to oxidative ring-opening reactions. For instance, silver-promoted oxidative ring-opening/alkynylation of cyclopropanols with ethynylbenziodoxolones (EBX) has been reported to yield γ-alkynylated ketones. researchgate.net This type of transformation suggests that under specific oxidative conditions, the cyclopropane ring of 1-ethynylcyclopropan-1-ol could be opened to introduce new functionalities.

Esterification and Etherification Pathways

The tertiary hydroxyl group of 1-ethynylcyclopropan-1-ol can undergo esterification and etherification, although these reactions can be sterically hindered.

Esterification: The formation of esters from tertiary alcohols like 1-ethynylcyclopropan-1-ol via traditional Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is often inefficient due to steric hindrance and the potential for competing dehydration reactions. A more effective approach is the use of enzymatic catalysis. For example, Lipase A from Candida antarctica (CAL-A) has been shown to catalyze the kinetic resolution of tertiary propargylic alcohols through enantioselective transesterification, producing optically active esters. researchgate.net This highlights a pathway to not only form the ester but also to resolve racemic mixtures of the alcohol.

Etherification: The synthesis of tertiary ethers from 1-ethynylcyclopropan-1-ol also faces challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary substrates due to competing elimination reactions. rsc.org More advanced catalytic methods have been developed for the etherification of propargylic alcohols. Cationic ruthenium allenylidene complexes can catalyze the etherification of secondary and tertiary propargylic alcohols with primary and secondary alcohols. umsl.edu Iron(III) salts, such as iron(III) triflate, have also been used to catalyze the dehydrative etherification of alcohols, including tertiary ones. acs.org Copper-catalyzed propargylic etherification of propargylic alcohols with other alcohols or thiols provides another route to the corresponding ethers and thioethers. researchgate.net

Substitution Reactions at the Carbinol Center

The tertiary hydroxyl group of 1-ethynylcyclopropan-1-ol is a poor leaving group. However, under acidic or metal-catalyzed conditions, it can be protonated or coordinated to a metal, facilitating its departure as a water molecule and enabling nucleophilic substitution reactions. These reactions often proceed through the formation of a highly reactive allenic carbocation intermediate.

Acid-catalyzed dehydrative substitution reactions of tertiary propargylic alcohols with various nucleophiles have been reported. For example, in the presence of an acid catalyst, tertiary propargylic alcohols react with heteroareneboronic acids to yield fused heterocycles or substituted allenes and dienes, depending on the substituents. nih.govacs.orgacs.orgresearchgate.net Similarly, iron(III)-catalyzed dehydration and coupling of tertiary propargyl alcohols with α-oxo ketene (B1206846) dithioacetals leads to the formation of gem-bis(alkylthio)-substituted vinylallenes. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net These methodologies demonstrate that the carbinol center of 1-ethynylcyclopropan-1-ol can serve as an electrophilic site for the introduction of various substituents.

Dehydration Reactions Leading to Olefinic Products

The dehydration of 1-ethynylcyclopropan-1-ol can lead to a variety of olefinic products, primarily through the elimination of a water molecule from the carbinol center and an adjacent carbon. The reactivity of alcohols towards dehydration follows the order tertiary > secondary > primary, making the tertiary alcohol of 1-ethynylcyclopropan-1-ol particularly susceptible to this transformation. rsc.org

Acid-catalyzed dehydration is a common method, often using concentrated sulfuric acid or phosphoric acid. chemguide.co.uk The dehydration of tertiary propargylic alcohols can be complex, potentially yielding a mixture of products including allenes and conjugated dienes. acs.org The initial step is the protonation of the hydroxyl group, followed by the loss of water to form a carbocation. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a double bond. In the case of 1-ethynylcyclopropan-1-ol, elimination can involve a proton from the cyclopropyl ring or rearrangement of the carbocation intermediate, potentially leading to ring-expanded products. The use of specific catalysts, such as copper(II) sulfate, can influence the regioselectivity of the dehydration. rsc.org

Tandem and Cascade Reactions Utilizing Multiple Functional Sites

The unique arrangement of a tertiary alcohol, an alkyne, and a cyclopropane ring in 1-ethynylcyclopropan-1-ol makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These reactions offer a powerful strategy for the rapid construction of complex molecular skeletons.

Gold catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack, initiating cascade reactions. For instance, gold-catalyzed cycloisomerization of 1-alkynylcyclopropanols can lead to the formation of cyclopentenones through a ring-expansion mechanism. beilstein-journals.org If the alcohol is first oxidized to the corresponding ketone, subsequent gold-catalyzed cascade reactions with various nucleophiles can provide highly substituted furans. organic-chemistry.org

Palladium catalysis can also be employed to initiate cascade sequences. An intramolecular cascade reaction involving a formal anti-carbopalladation followed by the ring-opening of the cyclopropanol unit has been shown to produce complex oligocyclic systems containing tetrasubstituted alkenes. acs.org

Cobalt complexes can also mediate the rearrangement of 1-(1-alkynyl)cyclopropanols. Upon complexation with octacarbonyldicobalt, these alcohols rearrange to form 2-cyclopentenones. acs.org

Furthermore, photoredox catalysis has enabled the 1,3-oxyalkynylation of aryl cyclopropanes in a cascade process involving single-electron oxidation, nucleophilic ring-opening, and radical alkynylation. nih.gov While this example involves an aryl cyclopropane, it highlights the potential for similar reactivity with 1-ethynylcyclopropan-1-ol, where the molecule itself could potentially act as both the cyclopropane and the alkyne source in an intramolecular fashion under suitable conditions.

Stereochemical Aspects in the Synthesis and Reactions of 1 Ethynylcyclopropan 1 Ol

Inherent Chirality and Stereoisomerism in Cyclopropanol (B106826) Systems

Cyclopropanol systems, including 1-ethynylcyclopropan-1-ol, can exhibit chirality. Chirality in a molecule means it is non-superimposable on its mirror image. libretexts.org For 1-ethynylcyclopropan-1-ol, the carbon atom of the cyclopropane (B1198618) ring that is bonded to the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups is a stereocenter, also known as a chiral center. wikipedia.orgmsu.edu This is because it is bonded to four different groups: the hydroxyl group, the ethynyl group, and the two other carbon atoms of the cyclopropane ring.

The presence of this single chiral center means that 1-ethynylcyclopropan-1-ol can exist as a pair of enantiomers. wikipedia.org Enantiomers are stereoisomers that are mirror images of each other and are non-superimposable. libretexts.org These two enantiomers have identical physical properties, such as boiling point and solubility, but they rotate plane-polarized light in opposite directions. wikipedia.org A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. wikipedia.org

The existence of stereoisomers necessitates the use of stereoselective synthetic methods to obtain a single enantiomer or diastereomer if required for specific applications. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. msu.edu While 1-ethynylcyclopropan-1-ol itself only has enantiomers, its derivatives with additional stereocenters can exist as diastereomers. msu.edu

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. organic-chemistry.org In the context of 1-ethynylcyclopropan-1-ol, diastereoselective strategies become relevant when the molecule is synthesized from or converted into a compound with multiple stereocenters.

One common approach to creating substituted cyclopropanes with high diastereoselectivity is through the cyclopropanation of alkenes. organic-chemistry.orgnih.gov For instance, the reaction of dienes with sulfur ylides can yield vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org While this specific example doesn't directly produce 1-ethynylcyclopropan-1-ol, the underlying principle of controlling the relative stereochemistry of newly formed stereocenters is applicable.

A one-pot method for the catalytic asymmetric synthesis of halocyclopropyl alcohols demonstrates a powerful diastereoselective strategy. nih.gov This process involves the generation of an allylic alkoxide, followed by a tandem diastereoselective cyclopropanation. nih.gov This approach allows for the creation of cyclopropyl (B3062369) alcohols with multiple stereogenic centers with high diastereomeric ratios (dr > 20:1). nih.gov

Another strategy involves the condensation of enantiomerically pure amino acids with achiral aldehydes, which can lead to the diastereoselective formation of new stereocenters. scielo.br Although applied to different heterocyclic systems, the concept of using a chiral starting material to influence the stereochemical outcome of a reaction is a fundamental principle in diastereoselective synthesis. scielo.br

The table below summarizes some general strategies for diastereoselective synthesis that can be conceptually applied to the synthesis of derivatives of 1-ethynylcyclopropan-1-ol.

| Synthetic Strategy | Key Principle | Potential Application to 1-Ethynylcyclopropan-1-ol Derivatives |

| Cyclopropanation of Chiral Alkenes | The existing stereocenter(s) in the alkene direct the approach of the cyclopropanating agent. | Synthesis of substituted 1-ethynylcyclopropan-1-ols from chiral precursors. |

| Reaction with Chiral Reagents | A chiral reagent differentiates between the prochiral faces of a substrate. | Use of a chiral base or catalyst in the formation of the cyclopropane ring. |

| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate controls the formation of a new stereocenter. | Introduction of a substituent onto a chiral derivative of 1-ethynylcyclopropan-1-ol. |

Enantioselective Synthesis and Catalysis

Enantioselective synthesis, also known as asymmetric synthesis, focuses on the preferential formation of one enantiomer over the other. wikipedia.org This is crucial in many applications, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities. wikipedia.org The synthesis of a specific enantiomer of 1-ethynylcyclopropan-1-ol requires the use of chiral catalysts or auxiliaries.

Catalytic enantioselective synthesis is a highly efficient method for producing enantiomerically enriched compounds. organic-chemistry.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. beilstein-journals.org For the synthesis of chiral alcohols, enantioselective reduction of a corresponding ketone is a common strategy. organic-chemistry.org In the case of 1-ethynylcyclopropan-1-ol, this would involve the enantioselective reduction of 1-ethynylcyclopropanone.

Several catalytic systems have been developed for asymmetric synthesis. frontiersin.org For example, chiral oxazaborolidines have been used as catalysts for the enantioselective reduction of ketones to secondary alcohols with high enantioselectivity. organic-chemistry.org Another powerful tool is enantioselective photocatalysis, which combines the principles of photocatalysis and enantioselective catalysis to create enantioenriched products. beilstein-journals.org

The table below highlights some catalytic approaches that could be adapted for the enantioselective synthesis of 1-ethynylcyclopropan-1-ol.

| Catalytic Approach | Catalyst Type | Mechanism of Enantioselection |

| Asymmetric Reduction | Chiral metal complexes (e.g., Ru-BINAP), Chiral oxazaborolidines | The chiral catalyst coordinates to the prochiral ketone, and the hydride is delivered to one face of the carbonyl group preferentially. |

| Asymmetric Addition of Alkynes | Chiral zinc or titanium complexes | A chiral ligand on the metal center directs the addition of the ethynyl group to one face of a cyclopropanone (B1606653) precursor. |

| Kinetic Resolution | Chiral catalysts (e.g., enzymes, chiral acylation catalysts) | The catalyst selectively reacts with one enantiomer of a racemic mixture of 1-ethynylcyclopropan-1-ol, allowing for the separation of the unreacted enantiomer. |

Retention and Inversion of Configuration in Reactive Pathways

The stereochemical outcome of a reaction at a chiral center can proceed with either retention or inversion of configuration. vedantu.comdoubtnut.com

Retention of configuration occurs when the spatial arrangement of the groups around the chiral center is preserved during a chemical reaction. vedantu.comaskfilo.com In this case, the product has the same relative configuration as the reactant. doubtnut.com This often happens when the reaction does not involve the breaking of a bond directly connected to the stereocenter. askfilo.com

Inversion of configuration results in the opposite spatial arrangement of the groups around the chiral center. vedantu.commedium.com This is a hallmark of SN2 reactions, where the nucleophile attacks from the side opposite to the leaving group, leading to a "Walden inversion." medium.com

The specific reaction pathway and the nature of the reagents and intermediates determine whether a reaction involving the chiral center of 1-ethynylcyclopropan-1-ol or its derivatives will proceed with retention or inversion. For example, a reaction that proceeds through an SN1 mechanism would likely lead to a racemic mixture, involving both retention and inversion, due to the formation of a planar carbocation intermediate. vedantu.com In contrast, a well-controlled SN2 reaction would be expected to proceed with inversion of configuration. medium.com

Stereochemical Outcomes of Ring-Forming and Ring-Modifying Transformations

The strained three-membered ring of 1-ethynylcyclopropan-1-ol and its derivatives can participate in various ring-opening and ring-expansion reactions, the stereochemical outcomes of which are of significant interest.

Cyclopropane derivatives can undergo ring-opening to form 1,3-zwitterionic intermediates, which can then react further. colab.ws The stereochemistry of the starting cyclopropane can influence the stereochemistry of the resulting product.

In the context of ring-forming reactions, the [2+2+1] cycloaddition, known as the Pauson-Khand reaction, can be used to construct bicyclic systems. mdpi.com When an allene (B1206475) is used instead of an alkene, the regioselectivity of the reaction can be influenced by the catalyst and the substituents. mdpi.com

Gold-catalyzed transformations of enynes containing a cyclopropane ring can lead to complex polycyclic structures. ntu.edu.sg For example, the intramolecular [2+2] cycloaddition of an alkene and an alkyne moiety can lead to the formation of a bicyclic system with the stereochemistry being controlled by the catalyst and the substrate. mdpi.com

The table below illustrates some potential ring transformations involving 1-ethynylcyclopropan-1-ol derivatives and their potential stereochemical outcomes.

| Transformation | Description | Potential Stereochemical Outcome |

| Ring-Opening | Acid or metal-catalyzed opening of the cyclopropane ring. | Can lead to the formation of acyclic or larger cyclic structures. The stereochemistry of the starting material can influence the product's stereochemistry. |

| [3+2] Cycloaddition | Reaction of the cyclopropane ring as a three-carbon component with a two-atom π-system. | Formation of a five-membered ring. The stereochemistry of the substituents on the cyclopropane ring can be transferred to the new ring. researchgate.net |

| Intramolecular Cycloaddition | The ethynyl group reacts with another functional group within the same molecule. | Formation of a bicyclic or polycyclic system. The stereochemistry of the product is often dictated by the transition state geometry. |

Mechanistic Investigations of Chemical Processes Involving 1 Ethynylcyclopropan 1 Ol

Elucidation of Reaction Pathways and Intermediates

The reactions of 1-ethynylcyclopropan-1-ol can proceed through several distinct pathways, largely dictated by reaction conditions and the nature of the reagents. Key intermediates often govern the final product structure.

Acid-Catalyzed Rearrangements: In the presence of acid, the tertiary alcohol of 1-ethynylcyclopropan-1-ol can be protonated, leading to the formation of a tertiary carbocation. This intermediate is not static; it is a cyclopropylcarbinyl cation, which is known to exist in equilibrium with homoallylic and cyclobutyl cation structures. The high degree of ring strain in the cyclopropane (B1198618) ring facilitates its opening. This can lead to a variety of rearranged products. Nucleophilic attack on these carbocationic intermediates can be competitive with their rearrangement, leading to complex product mixtures. researchgate.net For instance, an SN1-type ring-opening can occur, generating a planar carbocation that can be attacked by nucleophiles. uni-regensburg.denih.gov

Meyer-Schuster Rearrangement: As a tertiary propargyl alcohol, 1-ethynylcyclopropan-1-ol is a potential substrate for the Meyer-Schuster rearrangement. osmarks.netwikipedia.org This acid-catalyzed process typically involves the 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net The mechanism's rate-determining step is often the 1,3-shift of the protonated hydroxy group, with the irreversible formation of the stable carbonyl compound being the thermodynamic driving force. wikipedia.org

Vinylcyclopropane-Type Rearrangement: If the ethynyl (B1212043) group undergoes a reaction first, such as hydrosilylation or hydrostannylation, it can form a vinylcyclopropane (B126155) derivative. These derivatives are known to undergo thermal or Lewis acid-induced rearrangements to form five-membered rings, such as cyclopentenes. wikipedia.org The mechanism can be either a stepwise process involving diradical intermediates or a concerted pericyclic reaction, depending on the specific substrate and conditions. wikipedia.org

Characterization of Transition States and Energetic Profiles

Computational chemistry has become an indispensable tool for characterizing the high-energy transition states and mapping the energetic profiles of reactions involving strained molecules like 1-ethynylcyclopropan-1-ol. nih.gov

For reactions involving the cleavage of the cyclopropane ring, the transition state involves significant geometric distortion as the C-C bond breaks. Density Functional Theory (DFT) calculations on related systems have been used to determine the relative energies of different possible transition states, thereby explaining observed regioselectivity. For example, in a palladium-catalyzed tandem Heck-ring-opening reaction of cyclopropyldiol derivatives, the energy difference between two key transition states (TSA and TSB) was calculated to explain the selective cleavage of one C-C bond over another. researchgate.net The relative stability of these transition states can be influenced by factors such as steric hindrance and electronic effects from substituents.

The table below, based on data from analogous cyclopropane ring-opening reactions, illustrates how substituents can affect the relative energy of transition states. researchgate.net

| Substituent (R) on C2 | Stabilizing Interaction | ΔG(TSB - TSA) (kcal/mol) | Favored Pathway |

| CH₂OH | O→Pd Coordination | 4.9 | Pathway A |

| CH₂OH | No Coordination | 3.7 | Pathway A |

| CH₃ | Inductive Effect | 3.0 | Pathway A |

| H | None | 2.0 | Pathway A |

This interactive table is based on computational data for the ring-opening of cyclopropyldiol derivatives, demonstrating the energetic differences between competing transition states (TSA and TSB). Data adapted from related research studies. researchgate.net

A reaction energy diagram for a typical acid-catalyzed ring-opening would show the initial protonation of the alcohol, followed by the formation of the high-energy cyclopropylcarbinyl cation intermediate. This intermediate lies in a shallow energy well, from which it can surmount relatively small activation barriers to either rearrange or be trapped by a nucleophile.

Kinetic and Thermodynamic Considerations in Reaction Control

Many reactions of 1-ethynylcyclopropan-1-ol can lead to multiple products, making the distinction between kinetic and thermodynamic control essential for predicting and manipulating the outcome. dalalinstitute.comlibretexts.org

Kinetic Product: The kinetic product is the one that is formed fastest, via the pathway with the lowest activation energy. nih.govlibretexts.org In the context of cyclopropylcarbinyl cation rearrangement, direct nucleophilic attack on the initial cation is often the kinetically favored path. researchgate.net Reactions under kinetic control are typically run at low temperatures for short durations, ensuring that the reverse reaction (from product back to intermediate) is not significant. libretexts.org

Thermodynamic Product: The thermodynamic product is the most stable product, which may not necessarily be the one that forms the fastest. nih.govlibretexts.org Its formation is favored under conditions that allow for equilibrium to be established, typically higher temperatures and longer reaction times. libretexts.org For 1-ethynylcyclopropan-1-ol, products resulting from ring-opening rearrangements are often more thermodynamically stable than products of direct substitution because the high strain energy of the cyclopropane ring (approximately 27 kcal/mol) is released.

The competition between these two control regimes is clearly illustrated in a reaction energy profile. The pathway to the kinetic product will have a lower transition state energy (Ea), while the final energy level of the thermodynamic product will be lower. By adjusting reaction conditions like temperature, one can selectively favor one product over the other. dalalinstitute.com

Isotope Labeling Studies for Mechanistic Delineation

Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms. chem-station.com For reactions involving 1-ethynylcyclopropan-1-ol, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are the most common isotopes employed. rsc.orgacs.org

Deuterium Labeling: To probe the involvement of specific C-H bonds or the hydroxyl proton, deuterium labeling can be used. For instance, in the Meyer-Schuster rearrangement, replacing the hydroxyl proton with deuterium (forming 1-ethynylcyclopropan-1-OD) and analyzing the kinetic isotope effect (KIE) can help confirm whether proton transfer is involved in the rate-determining step. iaea.org Similarly, selective deuteration of the cyclopropane ring could be used to determine which C-C bond cleaves during a ring-opening reaction by tracking the final position of the deuterium atom in the product. rsc.orgresearchgate.net

Carbon-13 Labeling: ¹³C labeling can provide unambiguous evidence of skeletal rearrangements. By synthesizing 1-ethynylcyclopropan-1-ol with a ¹³C atom at a specific position (e.g., the carbinol carbon or one of the methylene (B1212753) carbons in the ring), one can follow its path. In a vinylcyclopropane-to-cyclopentene rearrangement, for example, the final position of the ¹³C label in the cyclopentene (B43876) ring can distinguish between a concerted osmarks.netnih.gov-sigmatropic shift and a stepwise diradical mechanism.

These studies are crucial for distinguishing between plausible but distinct mechanistic pathways that might otherwise be indistinguishable. chem-station.com

Role of Catalysis in Modulating Reaction Mechanisms

Catalysis plays a pivotal role in controlling the reactivity of 1-ethynylcyclopropan-1-ol, often enabling reactions that are otherwise inefficient or unselective. Catalysts can modulate mechanisms by lowering activation energies for specific pathways. nih.gov

Lewis and Brønsted Acid Catalysis: While strong Brønsted acids can promote rearrangements like the Meyer-Schuster, they can also lead to undesired side reactions. Lewis acids offer a milder alternative, activating specific functional groups towards nucleophilic attack or rearrangement. uni-regensburg.denih.gov A Lewis acid can coordinate to the oxygen of the hydroxyl group, making it a better leaving group and facilitating the formation of the cyclopropylcarbinyl cation under less harsh conditions. youtube.comsoton.ac.uk This approach can favor SN1-type ring-opening cascades. uni-regensburg.denih.gov

Transition Metal Catalysis: Transition metals, particularly palladium, ruthenium, and rhodium complexes, can dramatically alter the reaction pathways. acs.orgnih.gov For instance, a Pd(0) catalyst can insert into a C-C bond of the cyclopropane ring (after conversion of the alcohol to a better leaving group), initiating a ring-opening reaction under neutral conditions. nih.gov Ruthenium catalysts have been shown to mediate cycloadditions involving the alkyne moiety. acs.org By operating through different intermediates (e.g., organometallic species instead of carbocations), transition metal catalysts can provide access to products that are unattainable through traditional acid/base catalysis, often with high levels of chemo-, regio-, and stereoselectivity.

The choice of catalyst is therefore a critical parameter that allows chemists to steer the reaction of this versatile building block towards a desired outcome, selectively activating one functional group in the presence of others and favoring one mechanistic pathway over its competitors.

Computational and Theoretical Chemistry Studies on 1 Ethynylcyclopropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the behavior of 1-ethynylcyclopropan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. The Automated Topology Builder (ATB) and Repository provides evidence that Quantum Mechanics (QM) level calculations have been performed for 1-ethynylcyclopropan-1-ol, yielding optimized geometries and enabling the generation of force fields for further simulations uq.edu.au.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 1-ethynylcyclopropan-1-ol, quantum chemical calculations elucidate the distribution of electrons and the nature of its chemical bonds. The molecule features a unique combination of a strained three-membered ring and a linear alkyne group attached to a quaternary carbon that is also bonded to a hydroxyl group.

Analysis of the electronic structure involves examining the molecular orbitals, electron density distribution, and the nature of the covalent bonds. The cyclopropane (B1198618) ring consists of sp³ hybridized carbons with bond angles forced to deviate significantly from the ideal 109.5°, leading to bent "banana" bonds and inherent ring strain. The ethynyl (B1212043) group contains two sp hybridized carbons forming a triple bond. The hydroxyl group introduces polarity. DFT calculations can precisely determine key structural parameters that result from this electronic arrangement.

Table 1: Key Bond Types and Hybridizations in 1-Ethynylcyclopropan-1-ol

| Bond Type | Atom 1 Hybridization | Atom 2 Hybridization | Description |

| C-C (in cyclopropane) | sp³ | sp³ | Single bond within the strained three-membered ring. |

| C-C (ring to quaternary) | sp³ | sp² (approx.) | Single bond connecting the cyclopropane ring to the central carbon. |

| C-O (hydroxyl) | sp² (approx.) | sp³ | Polar covalent single bond between the central carbon and the oxygen of the hydroxyl group. |

| C≡C (ethynyl) | sp | sp | Triple bond characteristic of an alkyne, providing a region of high electron density. |

| C-H (ethynyl) | sp | s | Bond involving the terminal acetylenic proton. |

| C-H (cyclopropane) | sp³ | s | Bonds involving the methylene (B1212753) protons on the cyclopropane ring. |

| O-H (hydroxyl) | sp³ | s | Highly polar covalent bond, making the hydrogen atom acidic and capable of hydrogen bonding. |

This table is generated based on fundamental chemical principles. Precise bond lengths and angles would be determined from the output of quantum chemical calculations.

Conformational analysis for 1-ethynylcyclopropan-1-ol focuses on the rotation around its single bonds, primarily the C-O bond of the hydroxyl group. While the cyclopropane ring is rigid, the orientation of the hydroxyl hydrogen and the ethynyl group can lead to different conformers with varying energies.

Computational methods are used to explore the potential energy surface (PES) of the molecule by systematically changing the dihedral angles. The goal is to locate the energetic minima, which correspond to the most stable conformations. For 1-ethynylcyclopropan-1-ol, the primary rotation would be around the bond connecting the central carbon to the oxygen atom. Calculations would reveal the most stable orientation of the hydroxyl hydrogen, likely influenced by steric interactions with the cyclopropane ring and ethynyl group. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions. For 1-ethynylcyclopropan-1-ol, several reactions could be investigated, such as acid-catalyzed ring-opening, addition reactions across the triple bond, or dehydration.

Reaction mechanism modeling involves identifying the lowest energy path from reactants to products. A crucial part of this process is locating the transition state (TS), which is the highest energy point along the reaction coordinate, corresponding to a saddle point on the PES. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following are used to locate these transient structures. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located transition state correctly connects the reactants and products.

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data.

Vibrational Frequencies: After a geometry optimization, the calculation of the Hessian matrix (second derivatives of energy) yields harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. The calculated spectrum helps in assigning the observed absorption bands to specific molecular motions.

Table 2: Illustrative Predicted Vibrational Frequencies for 1-Ethynylcyclopropan-1-ol Functional Groups

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | Hydroxyl (-OH) | 3500-3700 | Stretching of the polar O-H bond. |

| C≡C-H Stretch | Terminal Alkyne | 3300-3400 | Stretching of the acetylenic C-H bond. |

| C-H Stretch (ring) | Cyclopropane (-CH₂) | 3000-3100 | Symmetric and asymmetric stretching of C-H bonds. |

| C≡C Stretch | Alkyne | 2100-2250 | Stretching of the carbon-carbon triple bond. |

| C-O Stretch | Tertiary Alcohol | 1050-1200 | Stretching of the carbon-oxygen single bond. |

Note: These are typical frequency ranges. Actual calculated values depend on the level of theory and basis set used. Calculated frequencies are often scaled to better match experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) is calculated based on the electronic environment determined by QM. These shielding values are then converted to chemical shifts (δ) by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). Predicted shifts are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Table 3: Expected Chemical Environments for ¹H and ¹³C NMR Prediction in 1-Ethynylcyclopropan-1-ol

| Nucleus | Chemical Environment | Expected ¹H Shift Range (ppm) | Expected ¹³C Shift Range (ppm) |

| ¹H | Hydroxyl proton (-OH ) | Broad, 1-5 | N/A |

| ¹H | Acetylenic proton (≡C-H ) | 2-3 | N/A |

| ¹H | Cyclopropyl (B3062369) protons (-CH ₂-) | 0.2-1.0 | N/A |

| ¹³C | Quaternary carbon (C -OH) | N/A | 50-70 |

| ¹³C | Cyclopropyl carbons (-C H₂-) | N/A | 10-30 |

| ¹³C | Alkynyl carbons (-C ≡C -H) | N/A | 65-90 |

Note: These are general estimated ranges based on typical functional group values. Precise prediction requires specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For 1-ethynylcyclopropan-1-ol, MD simulations are particularly useful for conformational sampling. By simulating the molecule over nanoseconds or longer, one can observe transitions between different low-energy conformations and understand the flexibility of the hydroxyl group. The foundation for such simulations is a force field, which is a set of parameters describing the potential energy of the system. The Automated Topology Builder (ATB) provides pre-calculated topologies and force field parameters for 1-ethynylcyclopropan-1-ol for use in common MD software packages like GROMACS, enabling detailed conformational sampling studies uq.edu.au. These simulations can reveal the accessible conformational space and the timescales of conformational changes.

Advanced Theoretical Models for Reactivity Prediction

Beyond studying intrinsic properties, theoretical models can be used to predict the reactivity of 1-ethynylcyclopropan-1-ol in various chemical environments. These models often use descriptors derived from quantum chemical calculations.

One approach is Quantitative Structure-Activity Relationship (QSAR) modeling. In this method, calculated properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, atomic charges, and molecular shape descriptors are used as inputs. These descriptors are then correlated with experimentally determined activities or reaction rates for a series of related compounds. While specific QSAR models for this molecule are not available, the necessary descriptors can be readily calculated.

More recent approaches employ machine learning, trained on large datasets of reactions, to predict outcomes or activation energies. Such models could, in principle, predict the reactivity of the ethynyl or cyclopropyl functional groups in 1-ethynylcyclopropan-1-ol toward different reagents without the need for explicit transition state calculations for every possible reaction.

Advanced Spectroscopic Characterization Methodologies Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. wikipedia.org It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. chemicalbook.com

One-dimensional NMR spectra plot signal intensity against chemical shift, revealing the different electronic environments of the nuclei being studied. rsc.org

¹H NMR Spectroscopy : Proton (¹H) NMR provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For 1-Ethynylcyclopropan-1-ol, the spectrum is expected to show distinct signals for the hydroxyl proton, the acetylenic proton, and the cyclopropyl (B3062369) methylene (B1212753) protons. The hydroxyl proton (OH) signal is typically a broad singlet, its chemical shift being sensitive to solvent and concentration. The acetylenic proton (≡C-H) appears as a sharp singlet, shifted downfield due to the anisotropic effect of the triple bond. The four protons of the cyclopropane (B1198618) ring are expected to be diastereotopic, appearing as complex multiplets in the upfield region, characteristic of strained ring systems. orgchemboulder.comcdnsciencepub.com

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. nih.gov In the case of 1-Ethynylcyclopropan-1-ol, five distinct carbon signals are anticipated. The quaternary carbon bonded to the hydroxyl group (C-1) would appear in the region typical for carbons bearing an oxygen atom. The two carbons of the ethynyl (B1212043) group (C≡C) would have characteristic shifts in the sp-hybridized region. libretexts.org The cyclopropyl methylene carbons (CH₂) are expected at a significantly upfield position, a hallmark of highly strained three-membered rings. libretexts.orgamazonaws.com

¹⁷O NMR Spectroscopy : Oxygen-17 (¹⁷O) is the only NMR-active isotope of oxygen, but its use is limited by its very low natural abundance (0.038%) and its quadrupolar nature (I = 5/2), which results in very broad resonance signals and low sensitivity. libretexts.org While ¹⁷O NMR can be a sensitive probe of the local electronic environment and hydrogen bonding, obtaining a spectrum for a complex organic molecule like 1-Ethynylcyclopropan-1-ol would likely require isotopic enrichment. openstax.org The chemical shift would be indicative of an alcohol environment. No experimental ¹⁷O NMR data for this specific compound are readily available in the literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethynylcyclopropan-1-ol Note: These are estimated values based on typical ranges for the respective functional groups. Actual experimental values may vary.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Hydroxyl | ¹H | 1.5 - 4.0 | Broad Singlet (br s) |

| Acetylenic | ¹H | ~2.5 | Singlet (s) |

| Cyclopropyl | ¹H | 0.5 - 1.5 | Multiplet (m) |

| C-OH | ¹³C | 50 - 60 | - |

| -C≡CH | ¹³C | 80 - 90 | - |

| -C≡CH | ¹³C | 70 - 80 | - |

| CH₂ (cyclopropyl) | ¹³C | 10 - 20 | - |

2D NMR experiments provide correlation data between nuclei, which is indispensable for assembling the complete molecular structure. davuniversity.org

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. arxiv.org For 1-Ethynylcyclopropan-1-ol, COSY would be expected to show correlations among the diastereotopic protons on the cyclopropane ring. No correlation would be expected for the acetylenic or hydroxyl protons, as they are typically not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). whitman.edu This would definitively assign the ¹³C signals for the acetylenic C-H and the cyclopropyl CH₂ groups. Quaternary carbons, like the one bearing the hydroxyl group and the internal alkyne carbon, would be absent from this spectrum. arxiv.org

HMBC (Heteronuclear Multiple Bond Coherence) : The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). whitman.edu This is crucial for connecting the different spin systems. Expected correlations would include the hydroxyl proton to the quaternary carbinol carbon (C-1) and the adjacent ethynyl carbon. The acetylenic proton would show correlations to the carbinol carbon and the terminal ethynyl carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : The ROESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. davuniversity.org This can provide insights into the 3D conformation of the molecule. For example, a ROESY spectrum could show a correlation between the hydroxyl proton and the nearby protons on the cyclopropane ring.

Table 2: Expected 2D NMR Correlations for 1-Ethynylcyclopropan-1-ol

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | Between diastereotopic cyclopropyl protons. |

| HSQC | ¹H ↔ ¹³C (¹J) | Acetylenic H ↔ Acetylenic C; Cyclopropyl H's ↔ Cyclopropyl C. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | OH proton ↔ C-OH and C≡CH. |

| Acetylenic H ↔ C-OH and C≡CH. | ||

| ROESY | ¹H ↔ ¹H (space) | OH proton ↔ nearby cyclopropyl protons. |

NMR relaxation times, such as the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide information about the dynamics of a molecule in solution. orgchemboulder.com

T₁ (Spin-Lattice Relaxation) : T₁ relaxation describes the process by which nuclei return to their thermal equilibrium state after being excited by an RF pulse. orgchemboulder.com Its measurement, often via an inversion-recovery experiment, can provide insights into molecular tumbling and intramolecular motion. Different protons within 1-Ethynylcyclopropan-1-ol would be expected to have different T₁ values based on their local mobility.

T₂ (Spin-Spin Relaxation) : T₂ relaxation, or transverse relaxation, describes the decay of the NMR signal in the transverse plane due to interactions between neighboring nuclei. orgchemboulder.com It is related to the linewidth of an NMR signal.

Specific relaxation time data for 1-Ethynylcyclopropan-1-ol are not documented in the literature, but these measurements would be valuable for a deeper understanding of its solution-state dynamics.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jove.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. nih.gov The IR spectrum of 1-Ethynylcyclopropan-1-ol is expected to be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group, typically centered around 3400 cm⁻¹, with the broadening due to hydrogen bonding. researchgate.netscielo.br A sharp, characteristic peak around 3300 cm⁻¹ is expected for the ≡C-H stretch of the terminal alkyne. nih.govuv-vis-spectral-atlas-mainz.org The C≡C triple bond stretch should appear as a weaker absorption in the 2100-2140 cm⁻¹ region. nih.govjove.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H stretch is typically weak in Raman spectra, the more symmetric and less polar C≡C triple bond stretch is expected to give a strong Raman signal, making it a useful confirmatory technique.

Table 3: Characteristic Vibrational Frequencies for 1-Ethynylcyclopropan-1-ol Note: Values are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad | Weak |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp | Medium |

| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium | Strong |

| C-H Stretch | Cyclopropane | ~3080, ~3000 | Medium | Medium |

| C-O Stretch | Alcohol | 1050 - 1150 | Strong | Weak |

Mass Spectrometry (MS) Techniques (e.g., Time-of-Flight Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Time-of-Flight (TOF) mass spectrometry separates ions based on the time it takes for them to travel a fixed distance after being accelerated by an electric field, providing high mass accuracy.

For 1-Ethynylcyclopropan-1-ol (C₅H₆O), the molecular weight is approximately 82.10 g/mol . A high-resolution TOF-MS would detect the molecular ion (M⁺) peak with high accuracy. The fragmentation pattern of cyclic alcohols often involves two primary pathways: dehydration and α-cleavage. libretexts.org Dehydration would result in a significant peak at M-18 (loss of H₂O). Alpha-cleavage next to the oxygen atom could involve the breaking of the cyclopropane ring, leading to various fragment ions.

Table 4: Predicted Mass Spectrometry Fragments for 1-Ethynylcyclopropan-1-ol

| Fragment Ion | Proposed Loss | Predicted m/z |

|---|---|---|

| [C₅H₆O]⁺ | Molecular Ion (M⁺) | ~82 |

| [C₅H₄]⁺˙ | Loss of H₂O | ~64 |

| [C₃H₃O]⁺ | Loss of C₂H₃ | ~55 |

| [C₄H₅]⁺ | Loss of CHO | ~53 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is most sensitive for molecules containing conjugated π systems or chromophores.

1-Ethynylcyclopropan-1-ol does not possess an extensive chromophore. The primary electronic transitions would be the n → σ* transition associated with the non-bonding electrons on the oxygen atom and the π → π* transition of the carbon-carbon triple bond. Simple, non-conjugated alkynes typically exhibit a weak π → π* absorption at wavelengths below 200 nm. Therefore, a significant absorption in the standard UV-Vis range (200-800 nm) is not expected, and the compound would be colorless.

X-ray Diffraction (XRD) and Crystallography for Molecular Structure Elucidation

X-ray diffraction (XRD) on single crystals is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing definitive information on bond lengths, bond angles, and conformational details. For 1-Ethynylcyclopropan-1-ol, obtaining a suitable single crystal is a prerequisite for such analysis. The process involves directing a beam of X-rays onto the crystal, which diffracts the X-rays in a specific pattern based on the electron density of the atoms. This diffraction pattern is then used to construct a model of the crystal lattice and the molecule's structure within it. rsc.org

While specific crystallographic data for 1-Ethynylcyclopropan-1-ol is not readily found in published literature, analysis of related cyclopropane derivatives provides insight into the structural features that could be expected. enamine.netacs.orgiucr.orgnih.gov Studies on cyclopropane derivatives with various substituents have shown that the geometry of the three-membered ring is sensitive to the electronic nature of the attached groups. iucr.org For instance, electron-withdrawing groups can affect the lengths of the C-C bonds within the cyclopropane ring. iucr.org

In a hypothetical crystal structure of 1-Ethynylcyclopropan-1-ol, XRD would precisely measure the bond lengths of the C-C bonds in the cyclopropane ring, the C-C single and triple bonds of the ethynyl group, and the C-O bond of the hydroxyl group. Furthermore, the bond angles, including the inter-bond angles of the cyclopropane ring (which are expected to be close to 60°) and the geometry around the quaternary carbon atom, would be accurately determined.

Of particular interest would be the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group. The table below illustrates the type of crystallographic data that would be obtained from an XRD analysis of a related compound, showcasing the level of detail this technique provides.

Table 1: Illustrative Crystallographic Data for a Substituted Cyclopropane Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.675 |

| β (°) | 105.34 |

| V (ų) | 1065.2 |

| Z | 4 |

Note: This data is for illustrative purposes and does not represent 1-Ethynylcyclopropan-1-ol.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While 1-Ethynylcyclopropan-1-ol itself is not a radical, its radical cation could be generated, for instance, through one-electron oxidation. EPR spectroscopy would then provide valuable information about the electronic structure and the distribution of the unpaired electron within the radical. researchgate.netrsc.orgvt.edu

The EPR spectrum of the 1-ethynylcyclopropan-1-ol radical cation would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H and ¹³C. This coupling splits the EPR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, a) is highly dependent on the electron spin density at the nucleus. oup.comacs.orgaip.org

For the radical cation of 1-Ethynylcyclopropan-1-ol, one would expect to observe hyperfine coupling to the protons on the cyclopropane ring and potentially to the acetylenic proton. The magnitude of the coupling to the α- and β-protons of the cyclopropyl group would be particularly informative about the conformation and the extent of delocalization of the unpaired electron. acs.orgcapes.gov.br Studies on similar cyclopropyl radicals have established typical ranges for these coupling constants. oup.comaip.org

Table 2: Representative Hyperfine Coupling Constants for Cyclopropyl and Acetylenic Radicals

| Radical Species | Nucleus | Hyperfine Coupling Constant (G) |

|---|---|---|

| Cyclopropyl Radical | α-H | 6.51 capes.gov.br |

| Cyclopropyl Radical | β-H | 23.4 (average) |

| Vinyl Radical (a model for the ethynyl group) | α-H | 13.39 capes.gov.br |

Note: These are literature values for related radical species and serve as a reference for what might be expected for the 1-ethynylcyclopropan-1-ol radical cation.

The analysis of the hyperfine structure in the EPR spectrum would allow for the mapping of the spin density distribution across the molecule, providing insights into the stability and reactivity of this radical species. rsc.orgqub.ac.uk

Microwave Spectroscopy